molecular formula C24H20O7P2 B3363682 Tetraphenyl pyrophosphate CAS No. 10448-49-4

Tetraphenyl pyrophosphate

Cat. No. B3363682
CAS RN: 10448-49-4
M. Wt: 482.4 g/mol
InChI Key: UQSHIDHNLKIYGN-UHFFFAOYSA-N
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Description

Tetraphenyl pyrophosphate is an organophosphorus compound . It is a centrosymmetric molecule with a P-P bond .


Synthesis Analysis

Tetraphenyl pyrophosphate can be synthesized by heating diphenylchlorophosphate to 70° C. under nitrogen, then adding water over a period of five hours . The reaction mixture is kept at 75°-80° C. for one hour, and the temperature is then raised and maintained at 120° C. for three hours .


Molecular Structure Analysis

The molecular formula of Tetraphenyl pyrophosphate is C24H20O7P2 . It contains a total of 56 bonds, including 36 non-H bonds, 26 multiple bonds, 10 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, and 2 phosphates/thiophosphates .


Chemical Reactions Analysis

Tetraphenyl pyrophosphate can participate in various chemical reactions. For instance, it can be involved in the synthesis of tetraphenylene derivatives . It can also undergo reactions with acyl chlorides .


Physical And Chemical Properties Analysis

Tetraphenyl pyrophosphate has a molecular weight of 482.36 g/mol . It is a non-planar molecule with a distinct saddle-shaped framework .

Scientific Research Applications

1. Biological, Catalytic, and Magnetic Properties

Tetraphenyl pyrophosphate (TPPP) and related compounds have been studied for their diverse applications in biological, catalytic, and magnetic fields. The coordination complexes containing pyrophosphate (PPi), such as TPPP, demonstrate significant biological properties, including cytotoxicity and antibacterial and antifungal aspects, which are considered for their potential medicinal and nutraceutical applications. These properties stem from the biocompatibility, solubility, and low toxicity of PPi (Greenfield, Julve, & Doyle, 2019).

2. Interaction with Biological Macromolecules

Research has delved into the interaction of organophosphates like tetraethyl pyrophosphate (TEPP) with biological macromolecules, specifically human hemoglobin. This research is crucial for understanding the mechanism by which these compounds bind to and affect blood proteins. The studies demonstrate significant impacts on the structure, function, and stability of hemoglobin, which are critical for comprehending the biochemical interactions of similar compounds like TPPP (Doroudian, Hosseinzadeh, Maghami, & Khorsandi, 2021).

3. Pesticide Removal and Environmental Applications

A significant application of TPPP is in environmental science, particularly in the removal of pesticides from water. Studies have examined the use of natural adsorbents like cork granules for the effective removal of TPPP from water, demonstrating their potential for remediating pesticide-contaminated environments. This research contributes to finding sustainable solutions for pesticide pollution (Malheiros, Vicente, Morales, & Silva, 2022).

4. Sensing and Detection Technologies

TPPP and its analogs have been explored in the development of sensing technologies. For instance, tetraphenylethene-pyridine salts have been used as chemosensors for pyrophosphate,indicating their potential in analytical applications. These compounds can form self-assembling nanoparticles that enhance fluorescence intensity, facilitating the detection of pyrophosphate at very low concentrations. This property is significant for developing sensitive and rapid detection methods for various applications, including environmental monitoring and diagnostic assays (Xu, Li, Jiao, Pan, Zeng, & Yu, 2015).

5. Coordination Chemistry and Structural Diversity

The structural diversity and coordination chemistry of TPPP and related compounds are also areas of considerable research interest. These compounds, due to the variety of coordination modes of the pyrophosphate ligand, exhibit a wide range of structural forms from discrete species to coordination polymers. This diversity is vital for exploring new materials and compounds with potential applications in various fields, including materials science, catalysis, and biochemistry (Ikotun, Marino, Kruger, Julve, & Doyle, 2010).

properties

IUPAC Name

diphenoxyphosphoryl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7P2/c25-32(27-21-13-5-1-6-14-21,28-22-15-7-2-8-16-22)31-33(26,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSHIDHNLKIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400463
Record name Tetraphenyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraphenyl pyrophosphate

CAS RN

10448-49-4
Record name Tetraphenyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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